N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide
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Overview
Description
“N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide” is a complex organic compound that belongs to the class of amides. This compound features a unique combination of oxazole, thiazole, and piperidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazole intermediates, followed by their coupling with piperidine and phenylprop-2-enamide moieties. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
“N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, “N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide” may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. Researchers may investigate its efficacy in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide: shares similarities with other amide compounds containing oxazole and thiazole rings.
This compound: is unique due to its specific combination of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of oxazole, thiazole, and piperidine rings, along with the prop-2-enamide moiety, provides a versatile platform for further chemical modifications and studies.
Properties
Molecular Formula |
C26H31N5O3S2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C26H31N5O3S2/c1-5-21(32)29-18-10-8-17(9-11-18)24(33)31-12-6-7-19(15-31)30-25-28-14-23(36-25)35-16-22-27-13-20(34-22)26(2,3)4/h5,8-11,13-14,19H,1,6-7,12,15-16H2,2-4H3,(H,28,30)(H,29,32)/t19-/m1/s1 |
InChI Key |
COGUZYALRYMQTD-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)N[C@@H]3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC3CCCN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C |
Origin of Product |
United States |
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